

A Comparative Analysis of (-)-Aceclidine and Other Muscarinic Agonists in Clinical Trials

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Compound of Interest

Compound Name: (-)-Aceclidine

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This guide provides a cross-study analysis of clinical trial data for **(-)-Aceclidine**, a selective muscarinic agonist recently approved for the treatment of presbyopia. To offer a broader context for its performance and mechanism of action, this guide compares its clinical trial findings with those of other notable muscarinic agonists: xanomeline, cevimeline, and pilocarpine, which have been investigated for different therapeutic indications.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the efficacy and safety of **(-)-Aceclidine** and the selected comparator muscarinic agonists from various clinical trials.

Efficacy Data

Drug	Indication	Key Efficacy Endpoint(s)	Results	Citation(s)
(-)-Aceclidine (LNZ100)	Presbyopia	Proportion of participants gaining ≥ 3 lines in distance-corrected near visual acuity (DCNVA) without a loss of >1 line of distance visual acuity.	In the CLARITY 2 trial, 71% of participants achieved this endpoint at 3 hours post-instillation. A rapid onset was observed, with 71% achieving a ≥ 3 -line improvement at 30 minutes, and the effect was durable, with 40% maintaining this improvement at 10 hours.	[1] [2] [3] [4] [5]
Xanomeline	Alzheimer's Disease	Change from baseline in the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog).	In a 6-month trial, the high-dose group (225 mg/day) showed a significant treatment effect on the ADAS-Cog score compared to placebo.	[6] [7]
Schizophrenia	Change from baseline in the Positive and Negative Syndrome Scale	When combined with trospium (KarXT), xanomeline demonstrated a statistically	[8]	

		(PANSS) total score.	significant reduction in PANSS total score compared to placebo at Week 5.	
Cevimeline	Sjögren's Syndrome (Xerostomia)	Improvement in symptoms of dry mouth (global patient evaluation and visual analog scales) and objective increase in salivary flow.	Patients receiving 30 mg three times daily showed significant improvements in dry mouth symptoms and increased salivary flow compared to placebo.	[9] [10] [11]
Pilocarpine	Radiation-Induced Xerostomia	Improvement in oral dryness and overall xerostomia symptoms (visual analog scales) and increased saliva production.	A 5.0 mg thrice-daily regimen demonstrated significant improvements in oral dryness, mouth comfort, and ability to speak, along with increased salivary flow compared to placebo.	[12] [13]

Safety and Tolerability Data

Drug	Indication	Common Adverse Events (Incidence >5%)	Serious Adverse Events	Citation(s)
(-)-Aceclidine (LNZ100)	Presbyopia	Instillation site irritation (mild), visual impairment (mild dimness), hyperemia (mild), and headache (mostly mild).	No serious treatment-related adverse events were reported in the CLARITY trials.	[2][4]
Xanomeline	Alzheimer's Disease	Predominantly gastrointestinal (nausea, vomiting, diarrhea). Syncope was observed in the high-dose group (12.6%).	Discontinuation due to adverse events was high in the high-dose group (52%).	[6][7]
Schizophrenia (with Trosipium)	Constipation (17%), nausea (17%), dry mouth (9%), dyspepsia (9%), and vomiting (9%).	The combination with trosipium was designed to mitigate the severe cholinergic side effects of xanomeline alone.	[8]	
Cevimeline	Sjögren's Syndrome (Xerostomia)	Nausea, and other expected cholinergic effects.	The 60 mg dose was associated with a higher incidence of	[9]

		gastrointestinal adverse events.	
Pilocarpine	Radiation-Induced Xerostomia	Sweating (most common, dose-dependent), increased urinary frequency, lacrimation, and rhinitis.	Adverse events were generally mild to moderate. [12][13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for the key studies cited.

(-)-Aceclidine for Presbyopia (CLARITY Trials)

- Study Design: The CLARITY program consisted of two 6-week, multi-center, randomized, double-masked, controlled efficacy and safety studies (CLARITY 1 and 2) and a 6-month safety study (CLARITY 3).[1][2][3][4]
- Participant Population: Individuals aged 45 to 75 with presbyopia, with a refractive status from -4.0D to +1.0D spherical equivalent.[2][4]
- Intervention: LNZ100 (1.75% aceclidine ophthalmic solution) administered once daily.[1][2][4]
- Primary Efficacy Assessment: The primary endpoint was the proportion of participants achieving a three-line or greater improvement in Best Corrected Distance Visual Acuity (BCDVA) at near, without losing one line or more in distance visual acuity at 3 hours post-treatment.[1][3][4]
- Safety Assessment: Adverse events were monitored throughout the trials.[2][4]

Xanomeline for Alzheimer's Disease

- Study Design: A 6-month, randomized, double-blind, placebo-controlled, parallel-group trial, followed by a 1-month single-blind placebo washout.[6][7]

- Participant Population: A total of 343 individuals aged at least 60 years with mild to moderate Alzheimer's disease.[\[6\]](#)[\[7\]](#)
- Intervention: Patients received 75, 150, or 225 mg of xanomeline per day, or a placebo.[\[6\]](#)[\[7\]](#)
- Primary Efficacy Assessment: The primary outcome measures were the scores on the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog) and the Clinician's Interview-Based Impression of Change (CIBIC+).[\[6\]](#)[\[7\]](#)
- Safety Assessment: Adverse events were recorded, with a focus on cholinergic side effects.[\[6\]](#)[\[7\]](#)

Cevimeline for Sjögren's Syndrome

- Study Design: A 6-week, double-blind, randomized, placebo-controlled trial.[\[9\]](#)
- Participant Population: 75 patients with Sjögren's syndrome and associated salivary gland dysfunction.[\[9\]](#)
- Intervention: Participants were randomized to receive 30 mg of cevimeline three times daily, 60 mg of cevimeline three times daily, or a placebo.[\[9\]](#)
- Efficacy Assessment: Subjective responses were measured using a global patient evaluation and visual analog scales. Salivary flow was measured objectively.[\[9\]](#)
- Safety Assessment: Monitoring of adverse events, particularly those related to the drug's muscarinic agonist action.[\[9\]](#)

Pilocarpine for Radiation-Induced Xerostomia

- Study Design: Two 12-week, randomized, double-blind, placebo-controlled, multicenter clinical trials (one fixed-dose and one dose-titration).[\[12\]](#)
- Participant Population: 369 patients who had received at least 40 Gy of radiation to the head and neck with clinically significant xerostomia.[\[12\]](#)
- Intervention: In the fixed-dose study, patients received either a placebo, 5.0 mg, or 10.0 mg of pilocarpine three times a day. In the dose-titration study, patients received escalating

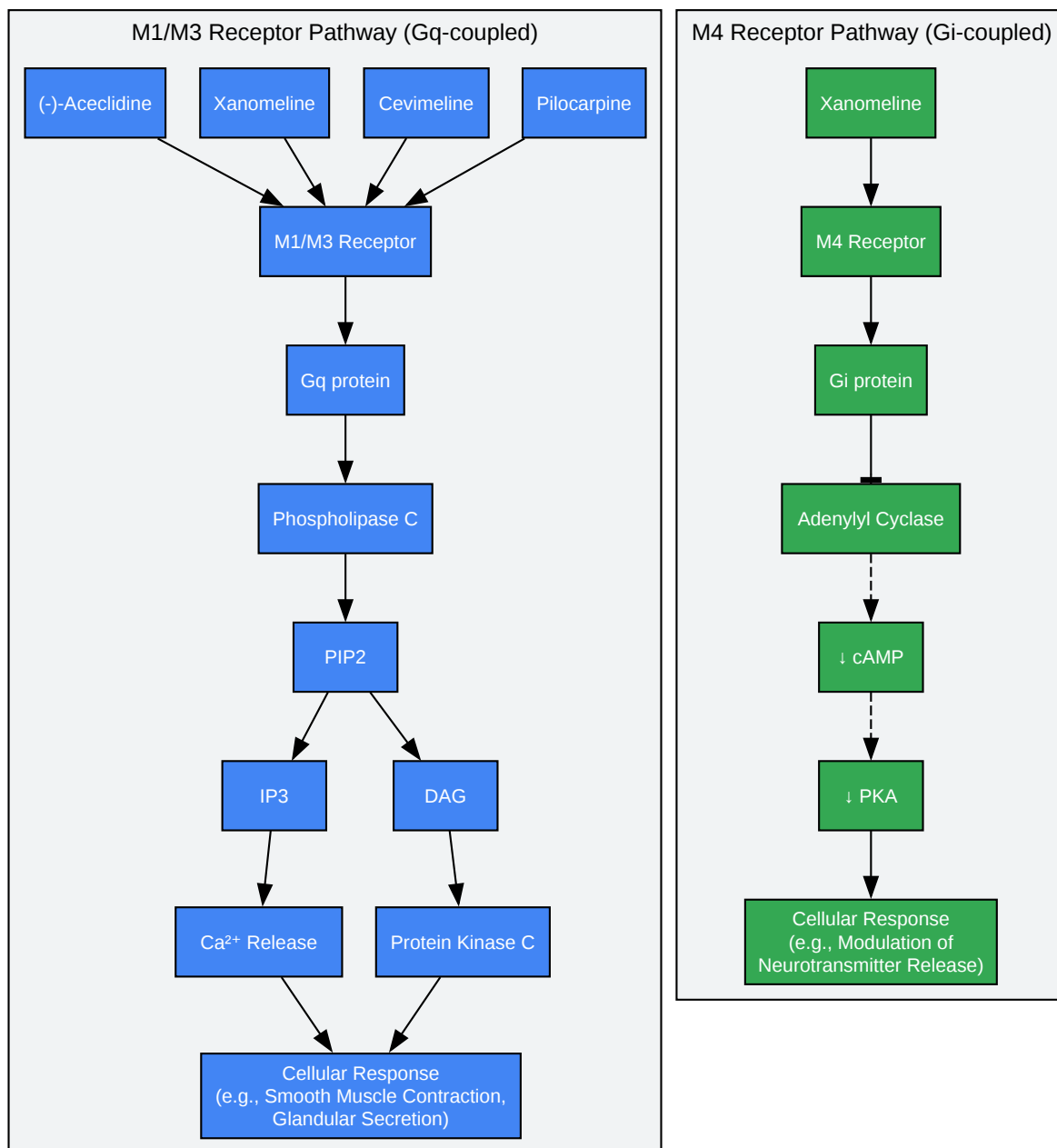
doses.[12]

- Efficacy Assessment: Symptomatic relief was evaluated using questionnaires with visual analog scales. Saliva production was measured by sialometry.[12]
- Safety Assessment: Adverse events were recorded, with an emphasis on cholinergic side effects.[12]

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways, a generalized experimental workflow for muscarinic agonist clinical trials, and the logical relationships in this cross-study analysis.

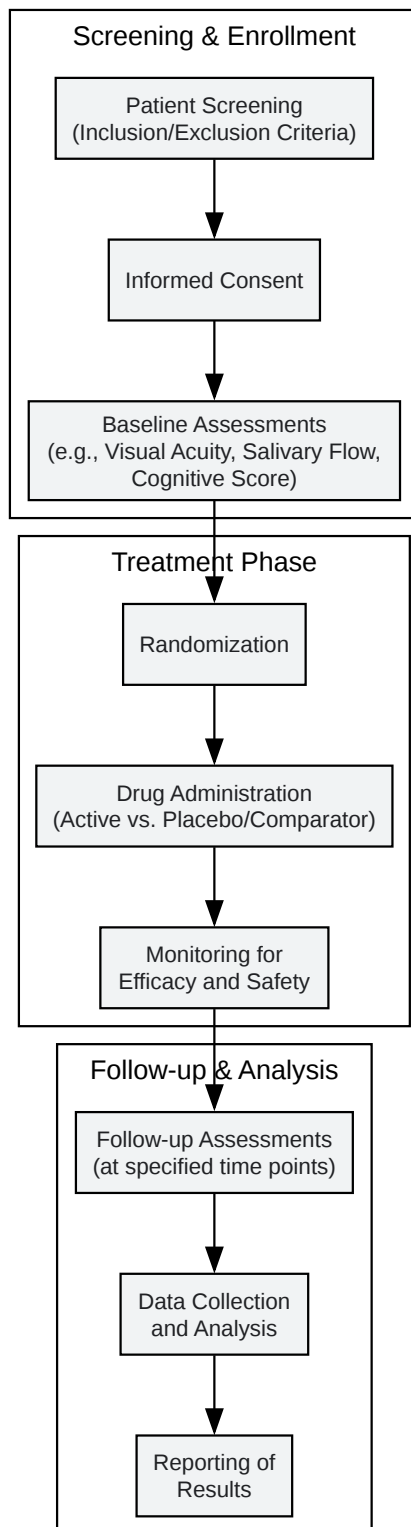
Muscarinic Receptor Signaling Pathways



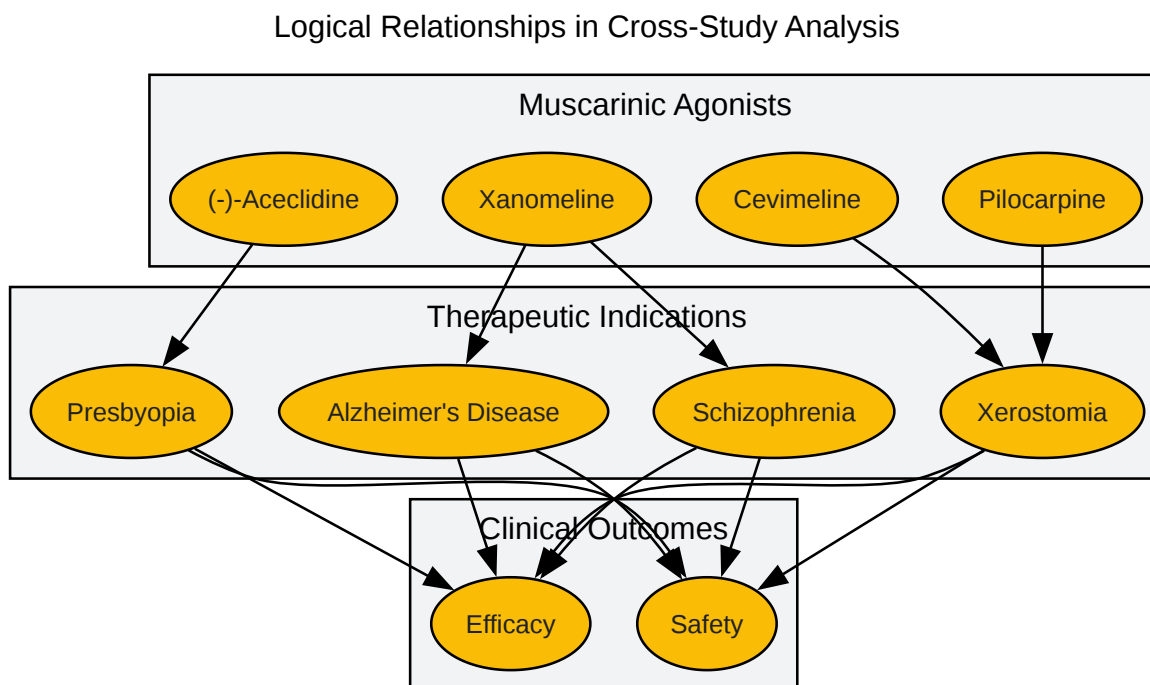
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Caption: Signaling pathways for M1/M3 and M4 muscarinic receptors.

Generalized Clinical Trial Workflow for Muscarinic Agonists

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Caption: A typical workflow for a muscarinic agonist clinical trial.



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Caption: Relationships between drugs, indications, and outcomes.

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